2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is a chemical compound with the molecular formula C33H42O6 and a molecular weight of 534.68 . This compound is characterized by its triphenylene core structure, which is substituted with three pentyloxy groups at positions 3, 7, and 11, and three hydroxyl groups at positions 2, 6, and 10 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- typically involves the reaction of triphenylene derivatives with appropriate pentyloxy and hydroxyl substituents. One common method involves the use of pentyloxy-substituted phenols and triphenylene derivatives under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The pentyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of alkoxy-substituted triphenylene derivatives .
Wissenschaftliche Forschungsanwendungen
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals
Wirkmechanismus
The mechanism of action of 2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl and pentyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing their structure and function . The specific pathways and targets depend on the context of its application, such as its use in biological or material science research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6,10-Triphenylenetriol, 3,7,11-tris(hexyloxy)-: Similar structure but with hexyloxy groups instead of pentyloxy groups.
2,6,11-Triphenylenetriol, 3,7,10-tris(pentyloxy)-: A positional isomer with different substitution patterns.
Uniqueness
2,6,10-Triphenylenetriol, 3,7,11-tris(pentyloxy)- is unique due to its specific substitution pattern, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C33H42O6 |
---|---|
Molekulargewicht |
534.7 g/mol |
IUPAC-Name |
3,7,11-tripentoxytriphenylene-2,6,10-triol |
InChI |
InChI=1S/C33H42O6/c1-4-7-10-13-37-31-19-25-22(16-28(31)34)26-20-32(38-14-11-8-5-2)30(36)18-24(26)27-21-33(29(35)17-23(25)27)39-15-12-9-6-3/h16-21,34-36H,4-15H2,1-3H3 |
InChI-Schlüssel |
OMZDPJXSDJLHQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)O)OCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.